molecular formula C21H32O5 B1207593 18-Hydroxy-11-dehydrotetrahydrocorticosterone CAS No. 7050-24-0

18-Hydroxy-11-dehydrotetrahydrocorticosterone

Cat. No. B1207593
CAS RN: 7050-24-0
M. Wt: 364.5 g/mol
InChI Key: UQRPWWKJWZFNAE-GMPOBFAFSA-N
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Description

18-Hydroxy-11-deoxycorticosterone (also known as 18-OH-DOC) is an endogenous steroid and a mineralocorticoid . It is a hydroxylated metabolite of 11-deoxycorticosterone . It is secreted by the zona fasciculata of the adrenal gland . Its biosynthesis is regulated by adrenocorticotropic hormone (ACTH) and angiotensin II, which increases 18-OH-DOC production in isolated human adrenal glomerulosa cells .


Synthesis Analysis

18-OH-DOC can be formed via conversion of 11-deoxy corticosterone (DOC) in human SK-MEL188 melanoma cells . It is an intermediate in the metabolism of progesterone and can be converted to aldosterone by the capsular portion of rat adrenal glands . The synthesis of 18-OH-DOC involves functionalisation of the steroid 13-methyl group by nitrite photolysis in the presence of oxygen, which affords 18-nitrates . The 18-nitrate system provides convenient protection for the 18-hydroxy-group and generates the latter on reduction with zinc under neutral conditions .


Molecular Structure Analysis

The molecular formula of 18-Hydroxy-11-dehydrotetrahydrocorticosterone is C21H32O5. The molecular weight is 364.5 g/mol.


Chemical Reactions Analysis

18-OH-DOC is an intermediate in the metabolism of progesterone and can be converted to aldosterone by the capsular portion of rat adrenal glands . In the presence of an NADPH-generating system, the steroid is converted to two products . The production of the unidentified substance was also shown when 18-OH-DOC was incubated with purified cytochrome P-45011a and its electron transport system .


Physical And Chemical Properties Analysis

18-Hydroxy-11-dehydrotetrahydrocorticosterone is a solid substance . It is soluble in DMF, DMSO, and Ethanol at 25 mg/ml .

Scientific Research Applications

Metabolic Pathways and Steroid Synthesis

  • Enzymatic Transformation: 18-Hydroxy-11-dehydrotetrahydrocorticosterone is metabolized by cytochrome P-45011 beta of bovine adrenocortex into two distinct products: 18-hydroxycorticosterone and 18,19-dihydroxy-11-deoxycorticosterone, a previously unreported corticosteroid. This process elucidates the metabolic pathways and enzymatic specificity involved in corticosteroid biosynthesis (Momoi et al., 1983).

Blood Pressure and Hypertension Research

  • Genetic Linkages in Hypertension: Studies have shown a genetic control in the synthesis of 18-hydroxy-11-deoxycorticosterone in rats, with implications for understanding hypertension. Different strains of rats exhibit varying levels of 18-hydroxylase activity, linked to their susceptibility or resistance to hypertension (Rapp & Dahl, 1972).
  • Role in Human Hypertension: Elevated levels of 18-Hydroxy-11-dehydrotetrahydrocorticosterone have been observed in some hypertensive patients, suggesting its potential role in the etiology of hypertension. It is hypothesized that this steroid contributes to hypertension through mechanisms involving stress-induced release of adrenocorticotropic hormone (Melby et al., 1971).

Endocrinological Studies

  • Adrenal and Liver Metabolism: Research has identified metabolites of 18-Hydroxy-11-dehydrotetrahydrocorticosterone in rat adrenals and liver, providing insights into the metabolic processing and reduction of this steroid in different organs. This includes the identification of specific isomers and their concentrations in various stages of life (Prost et al., 1975).
  • ACTH Responsiveness and Regulation: Studies indicate that 18-Hydroxy-11-dehydrotetrahydrocorticosterone responds markedly to adrenocorticotropic hormone (ACTH) in normal subjects. Such research is crucial in understanding the regulation of this steroid by ACTH and its role in endocrinological disorders (Tuck et al., 1977).

Biochemical Analysis and Methodology

  • Chromatographic and Mass Spectrometry Analysis: Advanced chromatographic and mass spectrometric techniques have been developed for analyzing and characterizing the structure and metabolites of 18-Hydroxy-11-dehydrotetrahydrocorticosterone. This includes identification of new metabolites and insights into the structural characteristics of the steroid (Fujii et al., 1984).

Clinical and Diagnostic Applications

  • Aldosterone Synthase Deficiency Diagnosis: The measurement of 18-Hydroxy-11-dehydrotetrahydrocorticosterone is utilized in the diagnosis of aldosterone synthase deficiency. This involves assessing its levels in neonates and infants, aiding in the early diagnosis of this genetic condition (Riepe et al., 2003).

Future Directions

While specific future directions for research on 18-Hydroxy-11-dehydrotetrahydrocorticosterone are not mentioned in the search results, the role of 18-OH-DOC in various health conditions such as hypertension and its potential as a biomarker for certain diseases suggest areas for further exploration.

properties

IUPAC Name

(3R,5R,8S,9S,10S,13R,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h12-16,19,22-24H,2-11H2,1H3/t12-,13-,14+,15+,16-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRPWWKJWZFNAE-GMPOBFAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990703
Record name 3,18,21-Trihydroxypregnane-11,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

18-Hydroxy-11-dehydrotetrahydrocorticosterone

CAS RN

7050-24-0
Record name 18-Hydroxy-11-dehydrotetrahydrocorticosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007050240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,18,21-Trihydroxypregnane-11,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
LA Shakerdi, JMC Connell, R Fraser… - … of Chromatography B, 2003 - Elsevier
… -hydroxycorticosterone secretion rate would be conveniently monitored by the excretion rate of its principal unique urinary metabolite, 18-hydroxy-11-dehydrotetrahydrocorticosterone (…
Number of citations: 6 www.sciencedirect.com
JD Veldhuis, HE Kulin, RJ Santen… - … England Journal of …, 1980 - Mass Medical Soc
… Urinary 18-hydroxy-11-dehydrotetrahydrocorticosterone (18-OH-THA) was measured after beta-glucuronidase (Gluculase) hydrolysis, methylene chloride extraction, and purification by …
Number of citations: 71 www.nejm.org
F Zufferey, R Rahban, A Garcia, Y Gagnebin… - Clinical …, 2018 - Elsevier
Steroids play an important role in sperm production and quality. These hormones have been extensively studied in blood, but poorly investigated in semen. The purpose of our study …
Number of citations: 19 www.sciencedirect.com
KM Kayes-Wandover, REL Schindler… - The Journal of …, 2001 - academic.oup.com
… off therapy several years later (Table 2), urinary tetrahydroaldosterone was undetectable on two separate occasions, and excretion of 18-hydroxy-11-dehydrotetrahydrocorticosterone, …
Number of citations: 34 academic.oup.com
L Shakerdi - 2003 - search.proquest.com
… Kikuchi found high urinary excretion rates of tetrahydroaldosterone (THAldo) and 18-hydroxy-11-dehydrotetrahydrocorticosterone (18-OH-THA) and slightly elevated …
Number of citations: 1 search.proquest.com
Y Wei, Y Sun, S Jia, P Yan, C Xiong, M Qi… - … of Chromatography B, 2023 - Elsevier
Steroids are tetracyclic aliphatic compounds, and most of them contain carbonyl groups. The disordered homeostasis of steroids is closely related to the occurrence and progression of …
Number of citations: 3 www.sciencedirect.com
AL Hardaway, M Goudarzi, M Berk, YM Chung… - …, 2023 - academic.oup.com
Androgens regulate broad physiologic and pathologic processes, including external genitalia development, prostate cancer progression, and anti-inflammatory effects in both cancer …
Number of citations: 2 academic.oup.com
Y Tan, Y Li, F Zhou, J Guo, T Wang, Y Shi… - Journal of …, 2020 - Elsevier
yeyachun and danshen exist as Chinese patent medicine, Xuemai Tong, and are clearly effective at alleviating liver fibrosis (LF). Previous studies have indicated that triterpenoids from …
Number of citations: 18 www.sciencedirect.com

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